molecular formula C5H9NO2S B2477598 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide CAS No. 2287289-73-8

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

Cat. No.: B2477598
CAS No.: 2287289-73-8
M. Wt: 147.19
InChI Key: CZPQVYXHNGVTFX-UHFFFAOYSA-N
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Description

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.2 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5λ6-thia-6-azaspiro[2.4]heptane 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)4-5(1-2-5)3-6-9/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQVYXHNGVTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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